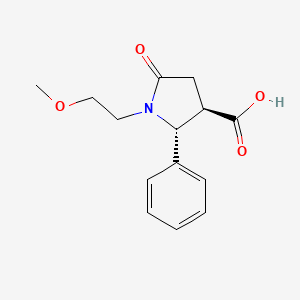

(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Description

(2R,3R)-1-(2-Methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidinone derivative characterized by:

- Core structure: A 5-membered pyrrolidine ring with a ketone group at position 5.

- Substituents:

- A 2-methoxyethyl group at the nitrogen (N1 position).

- A phenyl group at the C2 position.

- A carboxylic acid group at the C3 position.

- Stereochemistry: The (2R,3R) configuration ensures distinct spatial orientation, which is critical for biological interactions.

- Functionalization of pyrrolidinone cores via nucleophilic substitution or coupling reactions.

- Stereoselective strategies using chiral auxiliaries or catalysts to achieve the desired (2R,3R) configuration .

The compound’s physicochemical properties (e.g., solubility, logP) are influenced by the polar 2-methoxyethyl group and the hydrophobic phenyl moiety, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-8-7-15-12(16)9-11(14(17)18)13(15)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLDIFNJOLYNQS-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrrolidine and 2-methoxyethylamine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) under high pressure and temperature.

Final Steps: The final steps involve purification and isolation of the desired enantiomer using chiral chromatography or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxyl group (-COOH) enables classical acid-derived reactions:

| Reaction Type | Reagents/Conditions | Products | Key Considerations | References |

|---|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester derivative | Steric hindrance from pyrrolidine ring may reduce yield | |

| Amidation | Thionyl chloride → NH<sub>3</sub> | Primary amide | Requires activation of -COOH first | |

| Decarboxylation | Pyridine, ∆ | 5-oxo-2-phenylpyrrolidine derivative | Favored by β-ketoacid-like structure |

Pyrrolidine Ring Modifications

The pyrrolidine core undergoes transformations influenced by the 5-oxo group and substituents:

Nucleophilic Reactions

-

Methoxyethyl substituent : The 1-(2-methoxyethyl) group participates in ether cleavage under strong acids (e.g., HBr/H<sub>2</sub>SO<sub>4</sub>), yielding secondary alcohols.

-

Oxo group reactivity : The 5-oxo moiety facilitates:

-

Reduction : NaBH<sub>4</sub>/MeOH → 5-hydroxy derivative (stereochemistry retained at C2/C3).

-

Condensation : Hydrazine → hydrazone derivatives (potential enzyme inhibitors).

-

Stereochemical Influence on Reactivity

The (2R,3R) configuration imposes spatial constraints:

-

Diastereoselective alkylation : LDA/base + alkyl halides favor attack at C3 due to axial phenyl group shielding C2.

-

Enzymatic recognition : Chiral centers enhance specificity in biological interactions (e.g., enzyme inhibition).

Comparative Reactivity Table

Key differences vs. analogous compounds:

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Bioactivity

- N1 Position: Methyl/Ethyl groups (e.g., ): Smaller alkyl groups reduce steric hindrance but may limit membrane permeability due to lower lipophilicity. Heterocyclic moieties (e.g., thienylmethyl ): May enhance binding to sulfur-rich biological targets (e.g., enzymes or receptors).

- C2 Position: Phenyl vs. substituted phenyl: Electron-withdrawing groups (e.g., chloro, hydroxyl in ) increase antioxidant activity by stabilizing radical intermediates. The target compound’s unsubstituted phenyl group may prioritize structural simplicity for synthetic feasibility.

Stereochemical Considerations

- The (2R,3R) configuration in the target compound contrasts with analogs like (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid , where altered stereochemistry could disrupt binding to chiral biological targets (e.g., enzymes or transporters).

Physicochemical Properties

- Molecular weight : The target compound’s estimated molecular weight (~265–275 g/mol) positions it within the acceptable range for drug-likeness (typically <500 g/mol).

- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., ethyl or cyclohexyl derivatives).

Antioxidant Activity in Pyrrolidinone Derivatives

Compounds with electron-deficient aromatic rings (e.g., 5-chloro-2-hydroxyphenyl derivatives ) exhibit potent radical scavenging activity. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× higher DPPH scavenging than ascorbic acid .

- Mechanism : Stabilization of radical intermediates via resonance and hydrogen bonding.

The target compound’s unsubstituted phenyl group may limit antioxidant efficacy but could be optimized through future derivatization.

Biological Activity

The compound (2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS No. 1212148-80-5) is a member of the pyrrolidine family, notable for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- CAS Number : 1212148-80-5

Structural Characteristics

The compound features a pyrrolidine ring with a carboxylic acid and a phenyl group, which contribute to its biological activity. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. The compound was tested against A549 human lung adenocarcinoma cells, showing promising results.

| Compound | IC50 (µM) | Cell Line | Activity Description |

|---|---|---|---|

| This compound | 100 | A549 | Induces cytotoxicity, structure-dependent activity |

| Cisplatin | 5 | A549 | Standard chemotherapeutic agent |

The compound's cytotoxic effects were compared with those of cisplatin, revealing a structure-dependent efficacy in reducing cell viability. Notably, it exhibited lower toxicity towards non-cancerous cells, indicating a potential therapeutic window for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various multidrug-resistant pathogens. In vitro tests showed effective inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Study 1: Anticancer Efficacy in Lung Cancer Models

In a recent study published in Pharmaceuticals, researchers evaluated the anticancer efficacy of several 5-oxopyrrolidine derivatives, including our compound of interest. The study utilized both cancerous and non-cancerous cell lines to assess selective toxicity. Results indicated that the compound significantly reduced viability in A549 cells while sparing normal cells .

Study 2: Antimicrobial Screening Against Resistant Strains

Another study focused on the antimicrobial activity of this compound against resistant strains of bacteria. It highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, and how does stereochemical control impact yield?

- Methodology : Multi-step synthesis typically involves enantioselective strategies such as asymmetric hydrogenation (e.g., using Pd/C under H₂ pressure ) or chiral auxiliaries to control the (2R,3R) configuration. Key steps include:

- Cyclization : Formation of the pyrrolidine ring via intramolecular lactamization.

- Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions.

- Purification : Use of preparative HPLC or recrystallization to isolate enantiopure product.

- Data : Yield optimization requires precise control of reaction time, temperature, and catalyst loading. For example, hydrogenation at 4 bar H₂ for 3 hours achieved 65% yield in a structurally similar pyrrolidine synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and detect impurities. For instance, NH and C=O peaks in IR (~1700 cm⁻¹) validate lactam formation .

- X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for analogous pyrrolidine derivatives .

- Chiral HPLC : To assess enantiomeric excess (>98% purity is typical for pharmacological studies).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or methoxyethyl chain) influence biological activity?

- Methodology :

- SAR Studies : Synthesize derivatives with variations (e.g., halogenated phenyl groups, longer alkoxy chains) and test in enzymatic assays (e.g., inhibition of caspases or proteases ).

- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict binding affinity to target proteins. Compare with analogs like VX-765, a pyrrolidine-based caspase inhibitor .

Q. What strategies resolve discrepancies in solubility and stability data across different experimental conditions?

- Methodology :

- Solubility Screening : Use of co-solvents (DMSO, PEG) or pH adjustment (carboxylic acid deprotonation at pH >7).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., lactam ring hydrolysis).

- Comparative Analysis : Cross-reference data from analogs like (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid, which shows improved stability under inert atmospheres .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be predicted for this compound?

- Methodology :

- Pro-drug Design : Esterification of the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, as seen in VX-765 .

- Metabolic Profiling : Liver microsome assays to identify CYP450-mediated oxidation hotspots (e.g., methoxyethyl chain).

- Computational Tools : Use of ADMET predictors (e.g., SwissADME) to estimate logP (~1.5–2.0 for balanced solubility/permeability).

Methodological Challenges and Solutions

Q. What experimental controls are critical when assessing the compound’s activity in cell-based assays?

- Recommendations :

- Cytotoxicity Controls : Include a non-pyrrolidine analog (e.g., cyclohexane derivative) to isolate target-specific effects.

- Solvent Controls : DMSO concentrations ≤0.1% to avoid confounding results .

- Positive/Negative Controls : Use established inhibitors (e.g., VRT-043198 for caspase-1 inhibition ).

Q. How can conflicting crystallography data (e.g., bond angles vs. DFT calculations) be reconciled?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.